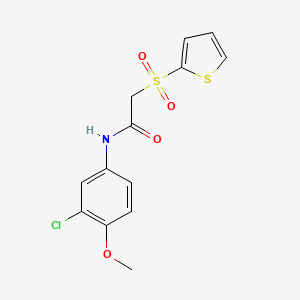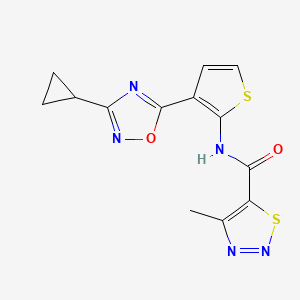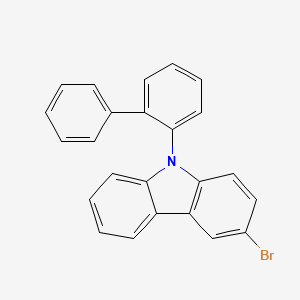
N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a chemical compound with potential applications in various fields. Due to the specificity of your request, the information provided here also includes data from similar compounds that share structural or functional characteristics.
Synthesis Analysis
- A study detailed the synthesis of related compounds, such as 2-chloro N-aryl substituted acetamide derivatives, which were synthesized and characterized using LCMS, IR, and NMR spectroscopy (Vinayak et al., 2014).
- Another related synthesis approach involved the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst (Zhang Qun-feng, 2008).
Molecular Structure Analysis
- The molecular structures of similar compounds were confirmed through spectroscopic methods such as 1H NMR, IR, and mass spectra, providing insights into the structural characteristics of these molecules (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
- Related compounds have been synthesized through various chemical reactions, including reactions with pyrazole derivatives and characterized for their properties (Sunder & Maleraju, 2013).
Physical Properties Analysis
- The physical properties of similar compounds, including their solubility, melting points, and stability, can be inferred from their structural analogs. However, specific data for N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is not available in the literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity and interactions with other molecules, can be extrapolated from studies on similar compounds. For example, the reactivity of N-aryl acetamide derivatives in biological systems has been explored (Vinayak et al., 2014).
Applications De Recherche Scientifique
Metabolism of Chloroacetamide Herbicides
Studies have demonstrated the metabolism pathways of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. These pathways are crucial for understanding the environmental impact and safety of these compounds. Human liver microsomes can metabolize acetochlor, highlighting the potential for human exposure to metabolites with unknown health effects (Coleman et al., 2000).
Soil Reception and Activity
Research on the soil reception and activity of chloroacetamide herbicides, such as acetochlor and alachlor, shows how environmental factors like wheat straw and irrigation can affect the distribution and efficacy of these herbicides. This knowledge is crucial for optimizing agricultural practices and minimizing environmental contamination (Banks & Robinson, 1986).
Synthesis and Enzyme Inhibitory Activities
The synthesis and evaluation of compounds for enzyme inhibitory activities represent a significant area of pharmaceutical research. One study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives, demonstrating good activity against enzymes like bovine carbonic anhydrase and acetylcholinesterase, which are relevant for developing treatments for conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).
Catalytic Hydrogenation for Green Synthesis
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the importance of developing environmentally friendly chemical processes. This method reduces the need for hazardous reducing agents, contributing to safer and more sustainable industrial practices (Zhang Qun-feng, 2008).
Antimicrobial Activity of Sulfide and Sulfone Derivatives
The synthesis and evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide for antimicrobial activity illustrate the ongoing search for new antimicrobial agents. These compounds have been tested against various bacteria and fungi, contributing to the development of new treatments for infectious diseases (Badiger et al., 2013).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-19-11-5-4-9(7-10(11)14)15-12(16)8-21(17,18)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSFQJADVNBPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)


![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)


![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)